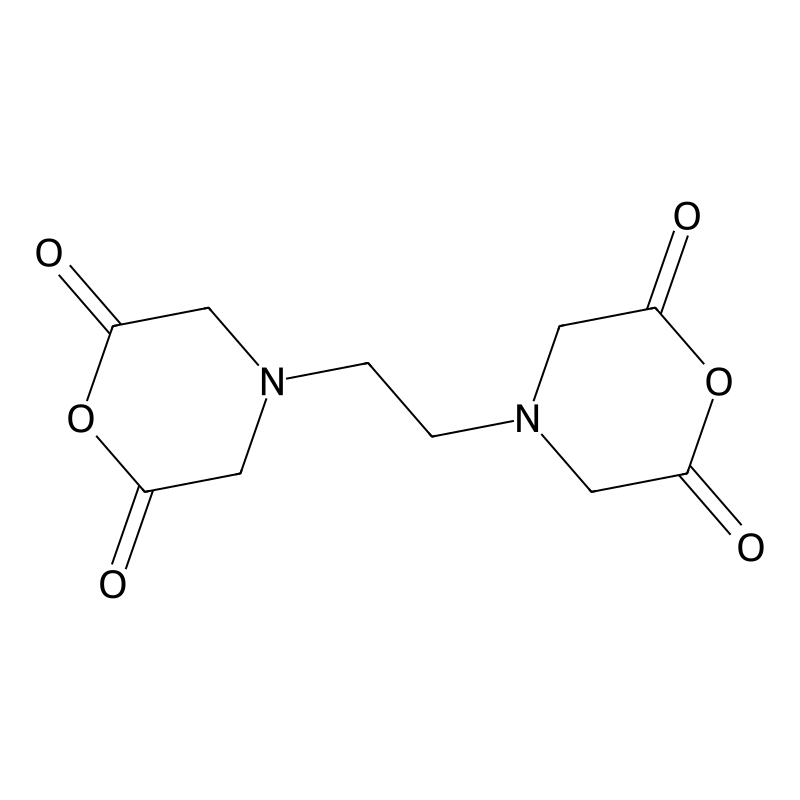

Ethylenediaminetetraacetic dianhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chelating Agent:

- EDDA, like its well-known relative EDTA (Ethylenediaminetetraacetic Acid), acts as a chelating agent. This means it can bind to metal ions, forming a complex.

- This property is valuable in various research settings, such as:

- Environmental studies: EDDA can help remove heavy metals from contaminated water or soil samples for analysis. Source: Sigma-Aldrich product page for EDDA, "Environmental applications":

- Biochemistry: EDDA can be used to sequester metal ions that might interfere with enzymatic reactions or other biological processes being studied. Source: Biosynth product page for EDDA, "Applications":

Polymer Synthesis:

- EDDA can be used as a starting material for the synthesis of various polymers.

- These polymers may have interesting properties for applications in areas like:

- Drug delivery: Researchers are exploring the use of EDDA-based polymers to deliver drugs in a controlled manner. [Source: "Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride" by Padavan DT, Wan WK in Materials Chemistry and Physics, 2010]

- Hydrogels: EDDA can be used to create hydrogels, which are three-dimensional networks that can absorb large amounts of water. These hydrogels have potential applications in areas like tissue engineering and wound healing. [Source: "Novel amphoteric pH-sensitive hydrogels derived from ethylenediaminetetraacetic dianhydride, butanediamine and amino-terminated poly(ethylene glycol): Design, synthesis and swelling behavior" by Luo Y, et al. in European Polymer Journal, 2011]

Other Research Applications:

- EDDA is also being explored for various other research applications, including:

- Adsorption studies: Researchers are investigating the use of EDDA for removing specific metal ions from solutions. [Source: "Study on the adsorption of Ca2+, Cd2+ and Pb2+ by magnetic Fe3O4 yeast treated with EDTA dianhydride" by Xu M, et al. in Chemical Engineering Journal, 2011]

- DNA binding: EDDA has been shown to bind to DNA, which may be useful for studying DNA interactions or developing new diagnostic tools. Source: Biosynth product page for EDDA, "Applications":

Ethylenediaminetetraacetic dianhydride is a derivative of ethylenediaminetetraacetic acid, characterized by the presence of two anhydride functional groups. Its molecular formula is C10H12N2O6, and it has a molecular weight of 256.21 g/mol. This compound appears as a white to gray powder and is soluble in various organic solvents. Ethylenediaminetetraacetic dianhydride serves as an effective chelating agent, capable of forming stable complexes with metal ions, which enhances its utility in various chemical processes and applications .

- Reaction with Alcohols: The anhydride can react with alcohols to form ester linkages.

- Reaction with Amines: It can also react with primary or secondary amines to produce amide bonds.

These reactions are significant in polymer chemistry and materials science, where ethylenediaminetetraacetic dianhydride is utilized to modify polymer structures .

Ethylenediaminetetraacetic dianhydride exhibits low toxicity and is considered biodegradable, making it suitable for various biological applications. Its ability to chelate metal ions can be leveraged in biochemistry for the purification of proteins and other biomolecules. Furthermore, studies have indicated potential applications in drug delivery systems and biosensors due to its compatibility with biological systems .

The synthesis of ethylenediaminetetraacetic dianhydride typically involves the dehydration of ethylenediaminetetraacetic acid. This can be achieved through various methods:

- Thermal Dehydration: Heating ethylenediaminetetraacetic acid under controlled conditions to remove water molecules.

- Chemical Dehydration: Using dehydrating agents such as acetic anhydride or phosphorus oxychloride to facilitate the conversion from the acid form to the dianhydride.

These methods allow for the production of high-purity ethylenediaminetetraacetic dianhydride suitable for industrial applications .

Ethylenediaminetetraacetic dianhydride has diverse applications across multiple fields:

- Polymer Synthesis: It is used as a reagent in creating new classes of polymers, such as poly-2.6-piperazinedione.

- Water Treatment: The compound has been utilized in modifying materials for enhanced adsorption properties for heavy metals and dyes from wastewater.

- Biomaterials: It serves as a modifier in the development of bioadsorbents from natural polymers like chitosan, targeting environmental remediation .

Research on the interactions of ethylenediaminetetraacetic dianhydride focuses on its chelation abilities and its role in modifying surfaces for improved adsorption properties. Studies have shown that when incorporated into materials like cellulose acetate or lignocellulosic biomass, it significantly enhances their capacity to remove contaminants such as copper ions and dyes from aqueous solutions .

Ethylenediaminetetraacetic dianhydride shares structural similarities with several compounds that also contain anhydride or chelating functionalities. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethylenediaminetetraacetate | C10H14N2O8 | Contains four carboxylate groups; more acidic. |

| Maleic Anhydride | C4H2O3 | A dicarboxylic anhydride used in polymerization. |

| Succinic Anhydride | C4H4O3 | A dicarboxylic anhydride used in organic synthesis. |

Ethylenediaminetetraacetic dianhydride is unique due to its dual anhydride structure which allows for versatile reactivity compared to other compounds that may only possess one reactive site or different functional groups .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant